molecular formula C19H24F2N4O B6936168 (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-[1-(2,2-difluoroethyl)pyrazol-3-yl]methanone

(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-[1-(2,2-difluoroethyl)pyrazol-3-yl]methanone

Cat. No.: B6936168
M. Wt: 362.4 g/mol
InChI Key: JZVUTHLSFHNYRT-UHFFFAOYSA-N
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Description

(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-[1-(2,2-difluoroethyl)pyrazol-3-yl]methanone is a complex organic compound that features a diazepane ring, a pyrazole ring, and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-[1-(2,2-difluoroethyl)pyrazol-3-yl]methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Benzyl and Methyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones.

    Attachment of the Difluoroethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-[1-(2,2-difluoroethyl)pyrazol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and difluoroethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for nucleophilic substitution; electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-[1-(2,2-difluoroethyl)pyrazol-3-yl]methanone may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-[1-(2,2-difluoroethyl)pyrazol-3-yl]methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group could enhance its binding affinity or stability, while the diazepane and pyrazole rings may contribute to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-[1-(2,2-difluoroethyl)pyrazol-3-yl]methanone
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to the presence of both a diazepane and pyrazole ring, along with a difluoroethyl group. This unique combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-benzyl-5-methyl-1,4-diazepan-1-yl)-[1-(2,2-difluoroethyl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N4O/c1-15-7-9-23(11-12-24(15)13-16-5-3-2-4-6-16)19(26)17-8-10-25(22-17)14-18(20)21/h2-6,8,10,15,18H,7,9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVUTHLSFHNYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1CC2=CC=CC=C2)C(=O)C3=NN(C=C3)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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